molecular formula C12H15N5O B7875573 1-cyclopentyl-N'-hydroxy-1H-1,2,3-benzotriazole-5-carboximidamide

1-cyclopentyl-N'-hydroxy-1H-1,2,3-benzotriazole-5-carboximidamide

Cat. No.: B7875573
M. Wt: 245.28 g/mol
InChI Key: MFXNOVNAXVVJRF-UHFFFAOYSA-N
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Description

1-cyclopentyl-N’-hydroxy-1H-1,2,3-benzotriazole-5-carboximidamide is a complex organic compound that belongs to the class of benzotriazole derivatives Benzotriazoles are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-N’-hydroxy-1H-1,2,3-benzotriazole-5-carboximidamide typically involves the reaction of cyclopentylamine with 1H-1,2,3-benzotriazole-5-carboximidamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-N’-hydroxy-1H-1,2,3-benzotriazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-cyclopentyl-N’-hydroxy-1H-1,2,3-benzotriazole-5-carboximidamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or UV filters.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-N’-hydroxy-1H-1,2,3-benzotriazole-5-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of key enzymes in metabolic pathways or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,3-Benzotriazole: A parent compound with similar structural features but lacking the cyclopentyl and hydroxy groups.

    4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole: Known for its potent inhibitory activity against certain enzymes.

    1H-Benzotriazole-5-carboxamide: Another derivative with different substituents that may exhibit distinct biological activities.

Uniqueness

1-cyclopentyl-N’-hydroxy-1H-1,2,3-benzotriazole-5-carboximidamide is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopentyl group may enhance its binding affinity to certain targets, while the hydroxy group can influence its reactivity and solubility.

Properties

IUPAC Name

1-cyclopentyl-N'-hydroxybenzotriazole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O/c13-12(15-18)8-5-6-11-10(7-8)14-16-17(11)9-3-1-2-4-9/h5-7,9,18H,1-4H2,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFXNOVNAXVVJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)C(=NO)N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C3=C(C=C(C=C3)/C(=N\O)/N)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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